REACTION_CXSMILES
|
C([O:3][C:4](=[O:7])[CH2:5][SH:6])C.[H-].[Na+].[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[O:18][CH2:19]Cl>CN(C=O)C>[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[O:18][CH2:19][S:6][CH2:5][C:4]([OH:3])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
|
Quantity
|
556 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)OCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min. at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 16 hrs at ambient temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aq. ammonium chloride (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOH (20 mL) and to this solution
|
Type
|
ADDITION
|
Details
|
was added aq. 32% NaOH (1 mL) and water (10 mL)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 16 hrs at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated in vacuo, water (20 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
by washing with diethyl ether (20 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCSCC(=O)O)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |